molecular formula C8H11NO2 B13073907 1-Cyano-2-methylcyclopentane-1-carboxylic acid

1-Cyano-2-methylcyclopentane-1-carboxylic acid

Cat. No.: B13073907
M. Wt: 153.18 g/mol
InChI Key: OCDSEIUABBUGCX-UHFFFAOYSA-N
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Description

1-Cyano-2-methylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyclopentane, featuring a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a methyl-substituted cyclopentane ring

Preparation Methods

The synthesis of 1-Cyano-2-methylcyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with cyanide ion (CN-) in the presence of a suitable catalyst to form the cyano group. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyano-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Cyano-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

1-Cyano-2-methylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-cyano-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-6-3-2-4-8(6,5-9)7(10)11/h6H,2-4H2,1H3,(H,10,11)

InChI Key

OCDSEIUABBUGCX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C#N)C(=O)O

Origin of Product

United States

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